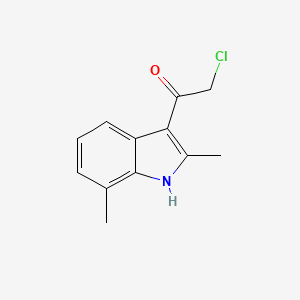

2-chloro-1-(2,7-diméthyl-1H-indol-3-yl)éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is often used as an intermediate and reagent in organic synthesis . It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides .

Synthesis Analysis

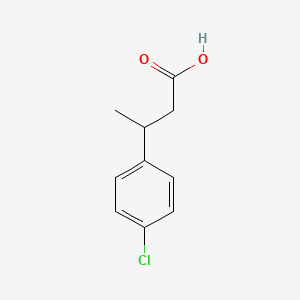

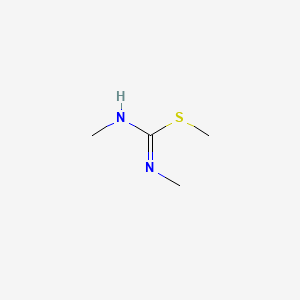

The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone . This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone" .

Molecular Structure Analysis

The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO . The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives .

Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol . It has a topological polar surface area of 32.9 Ų . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It also has two rotatable bonds .

Applications De Recherche Scientifique

Produits pharmaceutiques et chimie médicinale

Les dérivés de l'indole sont largement reconnus pour leur potentiel pharmacologique. Ils peuvent servir de blocs de construction pour des médicaments ayant des propriétés anti-VIH, ainsi que pour d'autres agents thérapeutiques ciblant diverses maladies .

Agriculture : Régulateurs de croissance des plantes

Des composés comme l'acide indole-3-acétique, dérivés des indoles, jouent un rôle crucial en tant qu'hormones végétales influençant la croissance et le développement .

Science des matériaux : Analyse de la structure cristalline

Les dérivés de l'indole peuvent être utilisés en cristallographie pour comprendre les structures moléculaires et les interactions, ce qui est essentiel dans la recherche en science des matériaux .

Synthèse organique

Les indoles sont des substrats clés en synthèse organique, conduisant à une variété de molécules complexes avec des applications potentielles dans différents domaines, y compris les produits pharmaceutiques .

Chimie durable

L'utilisation de dérivés de l'indole dans les réactions multicomposantes est un domaine d'intérêt pour le développement de procédés chimiques durables .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Safety and Hazards

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes . Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields . Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. The impact on cellular metabolism includes changes in the levels of key metabolites, which can influence the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as DNA and proteins . This binding can lead to changes in the structure and function of these biomolecules, resulting in altered cellular activities. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable biological effect. Beyond this threshold, the severity of the effects increases with the dosage.

Metabolic Pathways

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it can affect the balance of cofactors required for enzymatic reactions, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity.

Subcellular Localization

The subcellular localization of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of the compound can significantly impact its biological effects and therapeutic potential.

Propriétés

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)